Ferric sulfate heptahydrate

説明

Ferric sulfate heptahydrate is a hydrate form of iron (2+) sulfate . It is used as a source of iron in the treatment of iron-deficiency anemia .

Synthesis Analysis

This compound can be synthesized using Citrus Sinensis peels extract . Another method involves the use of Phoenix dactylifera extract as a reducing agent and iron sulfate heptahydrate as a substrate .Molecular Structure Analysis

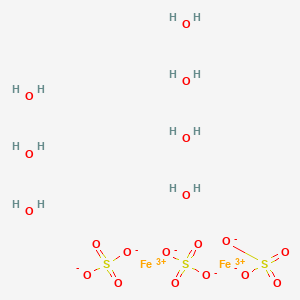

The molecular formula of this compound is Fe2H14O19S3 . It contains Fe+3 cations and SO4-2 anions, which form a crystalline salt with rhomboidal geometry .Chemical Reactions Analysis

The thermal decomposition of this compound was carried out in air under dynamic and isothermal conditions . The intermediate phases were identified by chemical analysis and an X-ray technique .Physical and Chemical Properties Analysis

This compound has a molecular weight of 526.0 g/mol . It is a dark brown or yellow chemical agent with acidic properties .作用機序

Target of Action

Ferric sulfate heptahydrate primarily targets blood proteins . It is used in various fields such as dermatology and dentistry due to its hemostatic properties .

Mode of Action

This compound interacts chemically with blood proteins, acting as a mechanic hemostatic agent used directly on damaged tissue . It is thought to present hemostatic properties by this interaction .

Biochemical Pathways

It is known that the compound plays a role in thecoagulation process . It is used as a coagulative and hemostatic agent, aiding in the cessation of bleeding .

Pharmacokinetics

It is known that the compound is used topically, directly on the site of action . This suggests that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be less relevant than for compounds that are ingested or injected.

Result of Action

The primary result of this compound’s action is hemostasis , or the cessation of bleeding . It achieves this by interacting chemically with blood proteins . The administration of ferric sulfate as a dermatologic agent has shown delayed reepithelialization and dyspigmentation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been reported that ferrous (Fe (II)) is readily oxidized and precipitated in alkaline conditions . .

Safety and Hazards

生化学分析

Biochemical Properties

The role of Ferric sulfate heptahydrate in biochemical reactions is not well-documented in the literature. Iron, a component of this compound, is known to be a crucial element in many biochemical processes. It is a key component of hemoglobin and myoglobin, proteins responsible for oxygen transport in the body .

Cellular Effects

The effects of this compound on cells are not well-studied. Iron, a component of this compound, is known to be essential for cell function. It is involved in DNA synthesis, energy metabolism, and cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Iron, a component of this compound, is known to interact with various biomolecules. It can bind to proteins, influence enzyme activity, and affect gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied. It has been found that this compound dehydrates to form tetrahydrate and monohydrate when the relative humidity is less than 65%, or on heating at 40 °C .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Iron, a component of this compound, is known to have toxic effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Iron, a component of this compound, is known to be involved in various metabolic pathways. It is a cofactor for many enzymes and can affect metabolic flux and metabolite levels .

Transport and Distribution

Iron, a component of this compound, is known to interact with various transporters and binding proteins .

Subcellular Localization

Iron, a component of this compound, is known to be localized in various compartments or organelles, including mitochondria and the cytosol .

特性

IUPAC Name |

iron(3+);trisulfate;heptahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.3H2O4S.7H2O/c;;3*1-5(2,3)4;;;;;;;/h;;3*(H2,1,2,3,4);7*1H2/q2*+3;;;;;;;;;;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCMOUSLNOHBKY-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2H14O19S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10028-22-5 (Parent) | |

| Record name | Ferric sulfate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035139287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80188633 | |

| Record name | Ferric sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35139-28-7 | |

| Record name | Ferric sulfate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035139287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,4AR,6S,7R,8S,8aR)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate](/img/structure/B3068202.png)

![(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3068240.png)

![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)